3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClINO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-iodophenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate can lead to the formation of corresponding ketones or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common structural feature in many drugs.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Medicinal Chemistry: Researchers use this compound to develop new therapeutic agents, particularly those targeting neurological disorders.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride depends on its specific application. In pharmaceutical research, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with various molecular targets, influencing biological pathways and processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .
Comparison with Similar Compounds
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-(2-Chloroethyl)piperidine hydrochloride: Similar in structure but with a chlorine atom instead of an iodine atom.
3-(2-Bromophenoxy)ethylpiperidine hydrochloride: Contains a bromine atom instead of iodine.
2-(4-Iodophenyl)piperidine hydrochloride: The position of the iodine atom is different, affecting its reactivity and applications.
Properties
IUPAC Name |
3-[2-(4-iodophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBUJQIFDRLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-41-5 | |
Record name | Piperidine, 3-[2-(4-iodophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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